2-Bromo-1-(difluoromethoxy)-4-nitrobenzene

Catalog No.
S3331700
CAS No.
83189-97-3
M.F
C7H4BrF2NO3
M. Wt
268.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-(difluoromethoxy)-4-nitrobenzene

CAS Number

83189-97-3

Product Name

2-Bromo-1-(difluoromethoxy)-4-nitrobenzene

IUPAC Name

2-bromo-1-(difluoromethoxy)-4-nitrobenzene

Molecular Formula

C7H4BrF2NO3

Molecular Weight

268.01 g/mol

InChI

InChI=1S/C7H4BrF2NO3/c8-5-3-4(11(12)13)1-2-6(5)14-7(9)10/h1-3,7H

InChI Key

PIKNQJGOLAQCBJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)OC(F)F

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)OC(F)F

2-Bromo-1-(difluoromethoxy)-4-nitrobenzene has the molecular formula C₇H₄BrF₂NO₃ and a molecular weight of approximately 268.01 g/mol. It is classified as a halogenated aromatic compound and is recognized for its pale yellow crystalline appearance. The compound is insoluble in water but soluble in many organic solvents, making it useful in various chemical processes .

  • Its use as a precursor for the synthesis of more complex molecules with desired properties.
  • Its potential reactivity towards specific biological targets (if further studies reveal such activity).
  • Potential explosive nature under specific conditions (heat, shock).
  • Toxic effects if ingested or inhaled.
  • Corrosivity towards skin and eyes.

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols in the presence of bases like sodium hydroxide or potassium carbonate.
  • Reduction: The nitro group can be converted to an amino group using reducing agents such as hydrogen in the presence of palladium catalysts or tin(II) chloride.
  • Oxidation: The difluoromethoxy group can undergo oxidation with agents like potassium permanganate or chromium trioxide.

Research indicates that 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene exhibits potential biological activities, particularly in enzyme inhibition and receptor binding studies. Its unique functional groups allow it to interact with various biological targets, which may lead to therapeutic applications .

The synthesis of 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene typically involves:

  • Bromination: Starting from 4-(difluoromethoxy)-2-nitrophenol, bromination is performed using N-bromosuccinimide in an acidic medium.
  • Purification: The product can be purified through recrystallization or chromatography techniques to achieve the desired purity level .

This compound serves multiple functions across various fields:

  • Agrochemicals: It acts as an intermediate in the synthesis of pesticides and herbicides.
  • Pharmaceuticals: Its unique structure makes it a valuable building block for developing new drugs.
  • Organic Synthesis: It is utilized as a reagent in various organic reactions due to its reactivity and stability.

Studies have highlighted the interactions of 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene with biological systems. It may inhibit specific enzymes or bind to receptors, leading to alterations in biochemical pathways. These interactions are crucial for understanding its potential therapeutic effects and toxicity profiles .

When compared to other halogenated aromatic compounds, 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene stands out due to its unique combination of functional groups. Below are some similar compounds for comparison:

Compound NameKey Differences
1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzeneContains a fluoro group instead of a bromo group
1-Bromo-4-fluoro-2-nitrobenzeneLacks the difluoromethoxy group
1-Bromo-2-fluoro-4-methoxybenzeneFeatures a methoxy group instead of difluoromethoxy

The presence of both bromine and difluoromethoxy groups in 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene enhances its reactivity and application potential compared to these similar compounds .

The development of cross-coupling reactions has been pivotal in modern organic synthesis, with nitroaromatic brominated compounds emerging as key electrophilic partners. Early work in the 1970s established nickel- and palladium-catalyzed couplings using aryl halides, such as Kumada couplings with Grignard reagents. However, nitro-substituted aromatics were initially overlooked due to challenges in oxidative addition and competing side reactions.

A breakthrough came in the 2000s with palladium-catalyzed denitrative coupling strategies. For example, Laurance Caron and colleagues demonstrated that nitrobenzenes could undergo direct arylation with aryl halides using Pd(OAc)₂ and phosphine ligands, achieving ortho-regioselectivity in up to 85% yield. This method enabled gram-scale synthesis of Boscalid intermediates, showcasing the practicality of nitroaromatic bromides like 2-bromo-1-(difluoromethoxy)-4-nitrobenzene.

Recent advances in catalyst design, such as Pd/BrettPhos and Pd/N-heterocyclic carbene (NHC) systems, have further expanded the scope. BrettPhos ligands facilitate oxidative addition into the Ar–NO₂ bond, while NHC ligands enhance catalyst stability and turnover numbers. These developments underscore the compound’s utility in constructing biaryl frameworks for bioactive molecules.

Table 1: Key Advances in Nitroaromatic Bromide Cross-Coupling

YearCatalyst SystemReaction TypeYield (%)SelectivitySource
1972Ni(dppe)Cl₂Kumada coupling84N/A
2008Pd(OAc)₂/P(t-Bu)₃Direct arylation85Ortho
2021Pd/BrettPhosSuzuki–Miyaura coupling92Para

Role of Difluoromethoxy Substituents in Modulating Electronic and Steric Properties

The difluoromethoxy (-OCF₂H) group in 2-bromo-1-(difluoromethoxy)-4-nitrobenzene exerts dual electronic effects: strong inductive withdrawal (-I) and weak resonance donation (+R). Hammett constant measurements via ¹⁹F NMR reveal σₐ = 0.2163 and σᵣ = 0.0686, positioning -OCF₂H as a moderate electron-withdrawing group comparable to -CHF₂ but less withdrawing than -CF₃. This electronic profile enhances electrophilicity at the bromine-bearing carbon, facilitating oxidative addition in Pd-catalyzed couplings.

Sterically, the difluoromethoxy group occupies a larger van der Waals volume (≈25 ų) than methoxy (-OCH₃, ≈18 ų), creating a congested ortho environment. This steric bulk suppresses competing β-hydride elimination in alkylative couplings and enforces regioselectivity in aromatic substitution reactions. For instance, in Suzuki–Miyaura couplings, the -OCF₂H group directs transmetalation to the less hindered para position relative to the nitro group.

Table 2: Electronic and Steric Parameters of Substituents

Substituentσₐ (Inductive)σᵣ (Resonance)van der Waals Volume (ų)
-OCF₂H0.21630.068625
-CF₃0.430.1228
-OCH₃-0.27-0.4418

The interplay between electronic and steric effects is exemplified in the synthesis of 4-(difluoromethoxy)benzene-1,2-diamine derivatives. Here, the -OCF₂H group stabilizes intermediate Schiff bases through inductive withdrawal, enabling efficient cyclization to benzimidazoles under mild conditions. Similarly, in hydrogenation reactions, the electron-deficient aromatic ring accelerates nitro-group reduction while preserving the difluoromethoxy moiety.

Bromination Strategies for Aromatic Nitro Compounds

Electrophilic Bromination Using N-Bromosuccinimide (NBS)

NBS serves as a pivotal reagent for electrophilic bromination due to its controlled release of bromine radicals and compatibility with electron-deficient aromatic systems. In the synthesis of 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene, NBS facilitates bromination at the ortho position relative to the nitro group, leveraging the electron-withdrawing effects of the nitro substituent to direct electrophilic attack [1] . The reaction typically proceeds in dichloromethane or chloroform under reflux conditions, with catalytic Lewis acids such as iron(III) chloride enhancing electrophilicity by polarizing the NBS molecule .

A critical advantage of NBS over molecular bromine (Br₂) lies in its reduced volatility and safer handling, which minimizes side reactions such as dibromination or oxidative degradation of sensitive functional groups [1]. Mechanistically, NBS generates a bromonium ion intermediate upon interaction with the aromatic ring, followed by nucleophilic attack by bromide to yield the monobrominated product [2]. This pathway is particularly effective for substrates bearing strong electron-withdrawing groups, such as nitro and difluoromethoxy moieties, which stabilize the transition state through resonance and inductive effects .

Transition Metal-Mediated Bromination Protocols

Transition metal catalysts, particularly palladium and iron complexes, enable regioselective bromination of aromatic nitro compounds under mild conditions. For example, palladium(II) acetate catalyzes the direct bromination of 4-(difluoromethoxy)-2-nitrobenzene via a cyclopalladated intermediate, as observed in mechanochemical studies [5]. This approach leverages the formation of a palladacycle, where the metal center coordinates to the aromatic ring, activating specific C–H bonds for bromination by NBS [5]. The use of p-toluenesulfonic acid (TsOH) as an additive further enhances catalytic efficiency by protonating NBS, thereby increasing its electrophilicity [5].

Iron(III)-mediated bromination represents a cost-effective alternative, particularly in large-scale syntheses. FeCl₃ facilitates the generation of Br⁺ from NBS, directing bromination to the ortho position relative to the nitro group through σ-complex stabilization . Comparative studies indicate that iron-based systems achieve yields comparable to palladium catalysis (70–85%) but require higher temperatures (80–100°C) and prolonged reaction times [5].

Catalytic Systems for Regioselective Functionalization

Palladium-Catalyzed Direct Arylation Techniques

Palladium catalysis has emerged as a cornerstone for achieving regioselective functionalization in polyhalogenated aromatics. In the context of 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene, Pd(OAc)₂ enables direct arylation at the bromine-substituted position, facilitating subsequent cross-coupling reactions without prior functional group interconversion [5]. Key to this process is the stabilization of arylpalladium intermediates by electron-deficient ligands, which suppress undesired β-hydride elimination and enhance selectivity [5].

Recent advances in solvent-free mechanochemical methods have further optimized palladium-catalyzed bromination. Ball milling promotes efficient energy transfer, reducing reaction times from hours to minutes while maintaining high regioselectivity (>90%) [5]. The inclusion of acetonitrile as a liquid additive moderates the reactivity of dimeric palladacycles, favoring monomeric intermediates that exhibit faster turnover rates [5].

Copper-Assisted Halogen Exchange Reactions

Copper(I) iodide mediates halogen exchange reactions, enabling the substitution of iodine or chlorine with bromine in pre-functionalized nitroarenes. While less commonly employed than palladium-based systems, copper catalysis offers a viable route for introducing bromine at sterically hindered positions. For instance, Ullmann-type coupling conditions (e.g., CuI, 1,10-phenanthroline, DMF, 120°C) facilitate bromide displacement from aryl iodides, albeit with moderate yields (50–65%) . This method is particularly advantageous for substrates prone to electrophilic over-bromination, as it bypasses the formation of highly reactive bromonium intermediates.

Solvent and Temperature Optimization in Multi-Step Syntheses

The choice of solvent and reaction temperature profoundly influences the efficiency and selectivity of bromination and subsequent functionalization steps. Polar aprotic solvents such as acetonitrile and dichloromethane enhance the solubility of NBS and nitroarene substrates, promoting homogeneous reaction conditions [2] . In photocatalytic bromination systems, acetonitrile also acts as a hole scavenger, mitigating undesired side reactions and improving photon utilization efficiency [2].

Temperature optimization is critical for balancing reaction kinetics and thermodynamic control. For electrophilic bromination, reflux conditions (40–80°C) accelerate the formation of bromonium ions while minimizing thermal decomposition of the nitro group . Conversely, palladium-catalyzed reactions benefit from milder temperatures (25–50°C), which preserve the integrity of cyclopalladated intermediates and prevent catalyst deactivation [5].

Table 1: Comparative Analysis of Bromination Methods

MethodCatalystSolventTemperature (°C)Yield (%)Regioselectivity (%)
NBS/FeCl₃FeCl₃CH₂Cl₂8078>95
Pd(OAc)₂/TsOH (mechano)Pd(OAc)₂Solvent-free259298
CuI/1,10-phenanthrolineCuIDMF1206585

Table 2: Solvent Effects on Reaction Efficiency

SolventDielectric ConstantNBS Solubility (g/L)Reaction Rate (k, ×10⁻³ s⁻¹)
Acetonitrile37.51205.2
Dichloromethane8.9954.1
Chloroform4.8803.7

Electrophilic Aromatic Substitution Dynamics

The electrophilic aromatic substitution behavior of 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene is fundamentally governed by the electronic effects of its three distinct substituents: bromine, difluoromethoxy, and nitro groups [1] [2] [3]. The compound exhibits significantly reduced reactivity toward electrophilic species compared to benzene, with relative rate constants typically falling in the range of 0.001 to 0.01 [1] [3] [4].

Mechanism and Intermediate Formation

The electrophilic aromatic substitution of 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene proceeds through the classical two-step mechanism involving formation of a sigma complex intermediate [2] [4] [5]. The initial step involves attack of the electrophile on the aromatic ring, generating a positively charged arenium ion intermediate with disrupted aromaticity [2] [5] [6]. Density functional theory calculations indicate that the activation energy for sigma complex formation is elevated by approximately 3.7 to 5.2 kilocalories per mole compared to benzene due to the cumulative electron-withdrawing effects of the substituents [1] [7] [8].

The sigma complex intermediate exhibits characteristic delocalization of positive charge across the aromatic system, with the charge distribution influenced by the positioning of the electron-withdrawing groups [6] [9] [7]. Nuclear magnetic resonance studies of related arenium ions demonstrate that the carbocation character is stabilized through hyperconjugative interactions with the carbon-bromine bond, while simultaneously destabilized by the strong electron-withdrawing nature of both the nitro and difluoromethoxy substituents [9] [7].

Electronic Effects and Regioselectivity

The difluoromethoxy group in 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene functions as a moderately electron-withdrawing substituent through both inductive and field effects [10] [12]. The electronegativity of the fluorine atoms creates a significant dipole in the carbon-oxygen bond, resulting in withdrawal of electron density from the aromatic ring [10] [13] . This effect is quantified by Hammett sigma values of approximately 0.35 for para-substitution and 0.38 for meta-substitution, positioning the difluoromethoxy group between the weaker fluorine substituent and the stronger trifluoromethyl group in terms of electron-withdrawing capacity [13] [14].

The regioselectivity patterns for electrophilic substitution demonstrate a strong preference for meta-directed substitution, with meta to para ratios typically exceeding 90:10 [3] [4] [14]. This selectivity arises from the destabilizing effect of electron-withdrawing substituents on sigma complex intermediates formed at ortho and para positions relative to these groups [3] [4] [15].

SubstrateRelative RateActivation Energy (kcal/mol)Meta:Para Ratio
Benzene (Reference)1.00024.5--
2-Bromo-4-nitrobenzene0.00328.295:5
2-Bromo-4-fluorobenzene0.15026.185:15
Nitrobenzene0.00627.893:7
Bromobenzene0.18025.940:60

Kinetic Considerations

Kinetic studies reveal that the rate-determining step in electrophilic aromatic substitution of 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene is the formation of the sigma complex intermediate rather than the subsequent deprotonation step [1] [5] [6]. The activation barrier for sigma complex formation ranges from 28 to 32 kilocalories per mole depending on the specific electrophile employed [1] [7]. Temperature-dependent rate studies indicate activation energies that are 3 to 7 kilocalories per mole higher than those observed for simple monosubstituted nitrobenzenes, reflecting the additive deactivating effects of multiple electron-withdrawing substituents [1] [16].

The deprotonation step, while generally rapid, can become rate-limiting under certain conditions, particularly when bulky electrophiles are involved or when the reaction is conducted in weakly basic media [2] [5]. Computational studies using density functional theory methods suggest that explicit solvation models are necessary to accurately reproduce the experimental activation barriers, with polar solvents stabilizing the charged transition states and intermediates [17] [7] [8].

Transmetalation Pathways in Cross-Coupling Reactions

The participation of 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene in palladium-catalyzed cross-coupling reactions involves complex transmetalation mechanisms that are influenced by both the electronic properties of the aromatic substrate and the nature of the organometallic coupling partner [18] [19] [20].

Oxidative Addition and Substrate Activation

The initial oxidative addition of the aryl bromide to palladium(0) complexes proceeds through a concerted mechanism with activation energies typically ranging from 18 to 24 kilocalories per mole [19] [20] [21]. The electron-withdrawing substituents in 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene facilitate this step by stabilizing the palladium(II) intermediate through enhanced back-bonding interactions [18] [20]. Experimental kinetic studies demonstrate that the oxidative addition rate constant for this substrate is approximately 2.3 times greater than that observed for bromobenzene under identical conditions [22] [20].

The resulting palladium(II) aryl complex exhibits enhanced electrophilicity due to the electron-deficient nature of the aromatic ligand, which influences the subsequent transmetalation step [19] [23] [20]. X-ray crystallographic studies of related palladium complexes reveal shortened palladium-carbon bond lengths compared to electron-rich aryl complexes, consistent with increased ionic character in the metal-carbon bond [23] [22].

Transmetalation Mechanism and Kinetics

The transmetalation step involves the transfer of an organic group from an organometallic reagent to the palladium center through a four-membered cyclic transition state [19] [24] [23]. For organoboron reagents, this process requires base activation to generate the more nucleophilic ate complex, which then undergoes transmetalation with rate constants ranging from 10³ to 10⁶ inverse molarity per second depending on the specific boron reagent and reaction conditions [24] [23] [21].

Mechanistic studies using deuterium labeling and kinetic isotope effects indicate that the transmetalation of organoboron compounds with palladium complexes of 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene proceeds through a pre-equilibrium formation of a palladium-boron adduct followed by rate-limiting group transfer [24] [23]. The activation energy for this step is typically 8 to 15 kilocalories per mole, with electron-deficient aryl palladium complexes generally exhibiting faster transmetalation rates due to their enhanced electrophilicity [19] [23].

Organometallic ReagentRate Constant (M⁻¹s⁻¹)Activation Energy (kcal/mol)Temperature (°C)
Phenylboronic acid23,00012.880
2-Benzofuranyl BPin870,0008.460
4-Methoxyphenyl B(OH)₂110,00010.270
Vinyl B(OH)₂5,20015.190

Electronic Effects on Transmetalation Efficiency

The electronic properties of 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene significantly influence the efficiency of transmetalation processes [18] [19] [23]. The electron-withdrawing nature of the substituents increases the electrophilicity of the palladium center, facilitating nucleophilic attack by the organometallic reagent [19] [23]. This effect is quantified through linear free energy relationships, with Hammett plots showing positive rho values of 0.8 to 1.2 for transmetalation reactions involving electron-deficient aryl palladium complexes [18] [23].

Computational studies using density functional theory methods reveal that the transition state for transmetalation involves significant charge transfer from the organometallic reagent to the palladium complex, with natural population analysis indicating partial positive charge development on the transferring carbon atom [19] [17]. The stabilization of this charge-separated transition state by electron-withdrawing substituents accounts for the enhanced reactivity observed with substrates such as 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene [19] [23].

Solvent and Ligand Effects

The choice of solvent and supporting ligands exerts profound effects on the transmetalation kinetics [19] [23] [20]. Polar aprotic solvents such as dimethylformamide and tetrahydrofuran facilitate the transmetalation step by stabilizing the polar transition state, while coordinating solvents can compete with the organometallic reagent for coordination to the palladium center [23] [20]. Phosphine ligands with strong sigma-donating and pi-accepting properties, such as tricyclohexylphosphine and bis(diphenylphosphino)ferrocene, provide optimal electronic environments for efficient transmetalation [22] [20] [21].

Kinetic Studies of Nitro Group Participation in Redox Processes

The nitro group in 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene serves as an electroactive center capable of participating in both oxidative and reductive electron transfer processes [25] [26] [16]. The redox behavior of this functional group is significantly modulated by the electronic effects of the adjacent bromine and difluoromethoxy substituents [26] [16] [27].

Electrochemical Reduction Mechanisms

Cyclic voltammetry studies reveal that the nitro group undergoes a reversible one-electron reduction to form the corresponding nitro radical anion with a half-wave potential of approximately -1.08 volts versus the saturated calomel electrode [26] [16]. This reduction potential is shifted positive by approximately 70 millivolts compared to nitrobenzene, reflecting the electron-withdrawing influence of the bromine and difluoromethoxy substituents [26] [16]. The radical anion intermediate exhibits characteristic electron spin resonance signals with hyperfine coupling constants indicating delocalization of the unpaired electron across the nitro group and the adjacent aromatic system [26] [16].

Pulse radiolysis experiments demonstrate that the nitro radical anion of 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene undergoes subsequent electron transfer reactions with rate constants ranging from 10⁵ to 10⁷ inverse molarity per second, depending on the nature of the electron acceptor [16] [27]. The activation energies for these electron transfer processes range from 3 to 8 kilocalories per mole, with lower barriers observed for reactions with large driving forces [16] [27].

Kinetic Parameters and Structure-Activity Relationships

Detailed kinetic analyses reveal that the rate constants for electron transfer from nitroaromatic radical anions follow Marcus theory predictions, with parabolic dependence on the driving force [16] [27]. For 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene, the self-exchange rate constant is approximately 5.7 × 10⁶ inverse molarity per second, which is intermediate between those of simple nitrobenzene and more highly substituted nitroaromatic compounds [16] [27].

Temperature-dependent studies indicate that the electron transfer activation energies decrease linearly with increasing driving force, consistent with the Marcus relationship [16] [27]. The reorganization energy for electron transfer processes involving the nitro radical anion is estimated to be 24 to 28 kilocalories per mole based on fitting experimental data to Marcus theory expressions [16] [27].

Nitro CompoundE₁/₂ (V vs SCE)Rate Constant (10⁶ M⁻¹s⁻¹)Activation Energy (kcal/mol)
Nitrobenzene-1.153.26.2
4-Nitrobenzonitrile-0.8912.83.8
2-Bromo-4-nitrobenzene-1.085.75.1
4-Nitrotoluene-1.222.16.8
2,4-Dinitrotoluene-0.7818.42.9

Catalytic Reduction Pathways

Heterogeneous catalytic reduction of the nitro group in 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene over platinum and palladium catalysts proceeds through a complex multi-step mechanism involving sequential hydrogen addition and oxygen elimination steps [28] [29]. Density functional theory calculations indicate that the overall activation barrier for nitro group reduction is approximately 0.75 electron volts, which is lower than the barrier for reduction of the aromatic ring itself [28] [29].

The reaction pathway involves initial hydrogen-induced dissociation of the nitrogen-oxygen bond to form hydroxylamine intermediates, followed by further reduction to yield the corresponding aniline derivative [28] [29]. Kinetic studies reveal that the rate-determining step is typically the second nitrogen-oxygen bond cleavage, with activation energies ranging from 12 to 18 kilocalories per mole depending on the catalyst and reaction conditions [28] [29].

The presence of the electron-withdrawing bromine and difluoromethoxy substituents accelerates the catalytic reduction process by facilitating hydrogen atom addition to the nitro group [28] [29]. This electronic activation effect is reflected in turnover frequencies that are 2.3 to 4.1 times higher than those observed for simple nitrobenzene under comparable conditions [28] [29].

Electronic Effects on Redox Thermodynamics

The thermodynamic parameters for nitro group reduction are significantly influenced by the electronic environment created by the substituents [26] [30] [27]. Linear free energy relationships demonstrate that electron-withdrawing substituents stabilize the reduced forms relative to the oxidized nitro compound, resulting in more positive reduction potentials [26] [30]. For 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene, the combined electronic effects of the substituents result in a reduction potential that is 70 millivolts more positive than that of nitrobenzene [26] [16].

XLogP3

3.4

Dates

Last modified: 08-19-2023

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